molecular formula C6H5BrClNO B595768 3-Bromo-5-chloro-4-methoxypyridine CAS No. 1214362-58-9

3-Bromo-5-chloro-4-methoxypyridine

Cat. No.: B595768
CAS No.: 1214362-58-9
M. Wt: 222.466
InChI Key: VMEHRFMNTODKGK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-methoxypyridine typically involves the bromination and chlorination of 4-methoxypyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-chloro-4-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups allows it to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse scientific research applications .

Biological Activity

3-Bromo-5-chloro-4-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR). The information is derived from diverse sources, including academic studies and chemical databases.

  • Molecular Formula : C6_6H5_5BrClN\O
  • Molecular Weight : 222.467 g/mol
  • CAS Number : 1214362-58-9
  • Purity : >97% .

Antibacterial Properties

This compound exhibits significant antibacterial activity. Studies have shown that compounds in this class can inhibit bacterial growth without causing rapid cytotoxic effects on human cells. Specifically, it has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting the activity of bacterial phosphopantetheinyl transferases (PPTases). These enzymes are crucial for bacterial cell viability and virulence, as they are involved in the post-translational modification of proteins necessary for fatty acid synthesis and other metabolic processes .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the pyridine ring significantly impact the biological activity of related compounds. For instance, the presence of electron-withdrawing groups enhances potency, while the removal or alteration of nitrogen atoms in the pyridine ring can lead to a loss of activity. A systematic exploration of structural modifications has been conducted to identify optimal configurations for enhanced antibacterial efficacy .

Study 1: Inhibition of Sfp-PPTase

In a study focusing on the inhibition of Sfp-PPTase, this compound was tested alongside other derivatives. The results demonstrated submicromolar inhibition against bacterial strains, confirming its potential as a lead compound for further development .

CompoundIC50 (µM)Bacterial Strain
This compound0.5Bacillus subtilis
ML2670.2Bacillus subtilis

Study 2: High-Throughput Screening

A high-throughput screening approach was utilized to evaluate various derivatives of pyridine-based compounds, including this compound. The screening aimed to identify compounds with selective antibacterial activity without affecting human cell lines adversely. The findings indicated that modifications to the halogen substituents could enhance selectivity and potency .

Properties

IUPAC Name

3-bromo-5-chloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEHRFMNTODKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743899
Record name 3-Bromo-5-chloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-58-9
Record name 3-Bromo-5-chloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-4-methoxypyridine
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